3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7BrN2O . It is used in the field of chemical research .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine”, has been reported in the literature . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolo[2,3-b]pyridine core with a bromo group at the 3-position and a methoxy group at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” include a molecular weight of 227.06 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
FGFR Inhibition
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: has been investigated as a potent inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play crucial roles in cell proliferation, differentiation, and angiogenesis. By targeting these receptors, this compound may have therapeutic implications in cancer treatment and other diseases involving aberrant FGFR signaling .
Anticancer Properties
Research suggests that this compound exhibits anticancer activity. It has been evaluated against breast cancer cells (4T1 cells) and shown to reduce migration and invasion abilities. Further studies are needed to explore its mechanism of action and potential as an anticancer agent .
Drug Discovery and Medicinal Chemistry
As a heterocyclic compound, 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is of interest in drug discovery. Medicinal chemists explore its structural modifications to design novel derivatives with improved pharmacological properties. These modifications can enhance selectivity, bioavailability, and efficacy .
Biological Activity Screening
Researchers use this compound as a scaffold for designing new molecules. By introducing substituents at different positions, they explore variations in biological activity. The compound’s unique structure makes it valuable for screening against various biological targets, including kinases, receptors, and enzymes .
Synthetic Methodology Development
The synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine involves interesting chemistry. Scientists study the reaction pathways, optimization of conditions, and scalability. Insights gained from its synthesis contribute to the development of efficient synthetic methodologies applicable to other heterocyclic compounds .
Crystallography and Structural Studies
The crystal structure of this compound provides valuable information about its conformation and intermolecular interactions. Researchers use X-ray crystallography to visualize the arrangement of atoms in the solid state. Such studies aid in understanding its properties and potential binding sites for drug design .
Safety and Hazards
The safety information for “3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” indicates that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for “3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” and its derivatives could involve further exploration of their potential as FGFR inhibitors . This could lead to the development of new therapeutic agents for various types of tumors where abnormal activation of FGFR signaling pathway plays an essential role .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine interacts with its targets, the FGFRs, by inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine affects several biochemical pathways. The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, leading to downstream effects such as the inhibition of cell proliferation and migration .
Pharmacokinetics
The compound’s low molecular weight is beneficial for subsequent optimization , which could imply favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
properties
IUPAC Name |
3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLBCCYCMDWJEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC=C2Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653330 | |
Record name | 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1053655-76-7 | |
Record name | 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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